Lipophilicity (LogP) Comparison
The target compound exhibits a calculated LogP of 4.34 , whereas the non‑brominated analog 5‑(tert‑butyl)‑1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid (CAS 286435‑97‑0) has a LogP of 3.28 , and the non‑tert‑butyl analog 4‑bromo‑1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid (CAS 1156392‑45‑8) has a LogP of 2.87 . Further removal of the N1‑phenyl group to give 4‑bromo‑5‑(tert‑butyl)‑1H‑pyrazole‑3‑carboxylic acid (CAS 182415‑17‑4) reduces LogP to 2.09 .
Δ +1.06 (Br), +1.47 (tBu), +2.25 (N‑Ph)
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.34 (ACD/Labs Percepta; Fluorochem) |
| Comparator Or Baseline | Non‑Br analog: LogP = 3.28; Non‑tBu analog: LogP = 2.87; N‑H analog: LogP = 2.09 |
| Quantified Difference | ΔLogP (Br effect): +1.06; ΔLogP (tBu effect): +1.47; ΔLogP (N‑phenyl effect): +2.25 |
| Conditions | ACD/Labs Percepta v14.00 predictions; values obtained from vendor and database listings (Fluorochem, ChemSrc). |
Why This Matters
The incremental LogP contributions from each substituent allow fine‑tuning of lipophilicity in compound libraries; selecting an analog without the bromine or tert‑butyl group would shift the LogP into a different property space, potentially compromising membrane permeability or solubility objectives.
